3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo-
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Overview
Description
3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo- is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes ethoxy and methoxy groups attached to a quinoline core, along with a carbonitrile group. Its molecular formula is C13H12N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from an anthranilic acid derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the nitrile group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .
Scientific Research Applications
3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile: This compound shares a similar quinoline core but differs in the position and type of substituents.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate:
Uniqueness
3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo- is unique due to its specific combination of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
6-ethoxy-7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-3-18-12-4-9-10(5-11(12)17-2)15-7-8(6-14)13(9)16/h4-5,7H,3H2,1-2H3,(H,15,16) |
InChI Key |
MQGQSQDWNVXHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC |
Origin of Product |
United States |
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